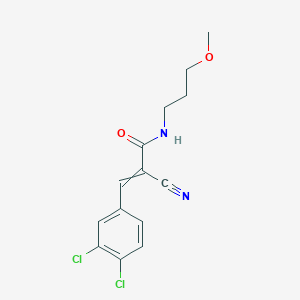
Fmoc-L-Pmab(tBu)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Pmab(tBu)2-OH is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. It is a peptide-based compound that has been synthesized using a variety of methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Peptide Synthesis Applications :
- Fmoc-L-Pmab(tBu)2-OH and its variants are extensively used in peptide synthesis. For instance, Fmoc-β2hSer(tBu)-OH, a related derivative, was converted into another compound for use in solid-phase peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, 3,5-difluorotyrosine-containing peptides incorporating Fmoc-F2Y(tBu)-OH have been synthesized for use in protein tyrosine phosphatase studies (Gopishetty et al., 2008).
Environmental Considerations in Peptide Synthesis :
- The environmental impact of peptide synthesis methods involving Fmoc/tBu, including this compound, has been a topic of research. Efforts to use greener solvents in solid-phase peptide synthesis (SPPS) have been compiled and analyzed (Al Musaimi, de la Torre, & Albericio, 2020).
Advancements in Peptide Synthesis Techniques :
- Innovative techniques in peptide synthesis using Fmoc-protected amino acids, like this compound, have been developed. For instance, the preparation of Fmoc-protected bis-amino acids for the synthesis of spiroligomers was reported (Xie et al., 2022).
Specific Applications in Synthesizing Complex Molecules :
- This compound and its variants are used in synthesizing specific types of molecules. For example, the preparation of vitamin B6-conjugated peptides using standard Fmoc chemistry demonstrates the utility of these compounds in creating complex molecular structures (Zhu & Stein, 1994).
Methodological Improvements in Peptide Synthesis :
- The development of new methods and reagents for peptide synthesis involving Fmoc-protected amino acids, including this compound, has been a key area of research. The use of cyanoacetamide-based oxime carbonates for introducing Fmoc groups with minimal dipeptide formation is one such example (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2012).
Propriétés
IUPAC Name |
(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENLXSUZQOUSJS-UUOWRZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)




![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)




![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)